molecular formula C31H26N2O3 B14626678 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-2'-(phenylamino)-6'-(1-pyrrolidinyl)- CAS No. 55772-72-0

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-2'-(phenylamino)-6'-(1-pyrrolidinyl)-

Cat. No.: B14626678
CAS No.: 55772-72-0
M. Wt: 474.5 g/mol
InChI Key: JFNWGAYGVJGNBG-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’-methyl-2’-(phenylamino)-6’-(1-pyrrolidinyl)- is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The spiro structure, which involves a single atom acting as a bridge between two rings, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’-methyl-2’-(phenylamino)-6’-(1-pyrrolidinyl)- typically involves multiple steps, including cyclization and functional group modifications. One common method involves the use of high-valence iodine reagents for oxidative dearomatization, followed by a Diels-Alder reaction to construct the spiro skeleton . The reaction conditions often require precise temperature control and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product often involves chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’-methyl-2’-(phenylamino)-6’-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’-methyl-2’-(phenylamino)-6’-(1-pyrrolidinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’-methyl-2’-(phenylamino)-6’-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,1’-isobenzofuran]-2,5-dien-4-one: Shares a similar spiro structure but differs in the functional groups attached.

    2-iodo-spiro[indene-1,1’-isobenzofuran]-3’-ones: Another spiro compound with different substituents, affecting its chemical reactivity and applications.

Uniqueness

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’-methyl-2’-(phenylamino)-6’-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

CAS No.

55772-72-0

Molecular Formula

C31H26N2O3

Molecular Weight

474.5 g/mol

IUPAC Name

2'-anilino-3'-methyl-6'-pyrrolidin-1-ylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C31H26N2O3/c1-20-17-28-26(19-27(20)32-21-9-3-2-4-10-21)31(24-12-6-5-11-23(24)30(34)36-31)25-14-13-22(18-29(25)35-28)33-15-7-8-16-33/h2-6,9-14,17-19,32H,7-8,15-16H2,1H3

InChI Key

JFNWGAYGVJGNBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NC3=CC=CC=C3)C4(C5=C(O2)C=C(C=C5)N6CCCC6)C7=CC=CC=C7C(=O)O4

Origin of Product

United States

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